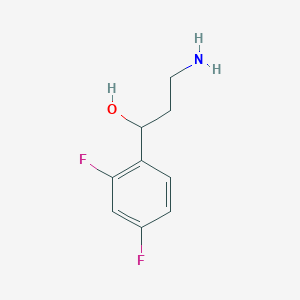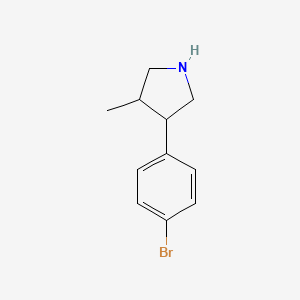![molecular formula C11H13NO2 B13220190 N-[(3-Formylphenyl)methyl]propanamide](/img/structure/B13220190.png)
N-[(3-Formylphenyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Formylphenyl)methyl]propanamide is an organic compound with the molecular formula C11H13NO2. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propanamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(3-Formylphenyl)methyl]propanamide can be synthesized through several methods. One common approach involves the reaction of 3-formylbenzyl chloride with propanamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then isolated and purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-Formylphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 3-(Carboxymethyl)propanamide.
Reduction: N-[(3-Hydroxymethylphenyl)methyl]propanamide.
Substitution: N-[(3-Nitrobenzyl)methyl]propanamide or N-[(3-Halobenzyl)methyl]propanamide, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-[(3-Formylphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(3-Formylphenyl)methyl]propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the production of specific metabolites. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-Hydroxymethylphenyl)methyl]propanamide
- N-[(3-Nitrobenzyl)methyl]propanamide
- N-[(3-Halobenzyl)methyl]propanamide
Uniqueness
N-[(3-Formylphenyl)methyl]propanamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with other similar compounds, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-[(3-formylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H13NO2/c1-2-11(14)12-7-9-4-3-5-10(6-9)8-13/h3-6,8H,2,7H2,1H3,(H,12,14) |
InChI-Schlüssel |
HQONARDWCIPOQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NCC1=CC(=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


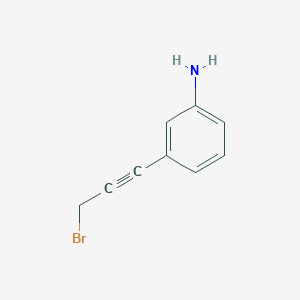
![2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13220123.png)
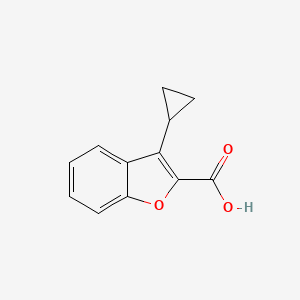
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13220135.png)
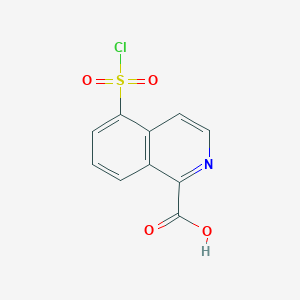

![N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13220162.png)
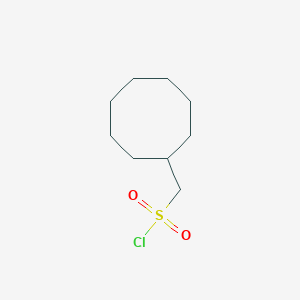


![[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B13220179.png)

